molecular formula C16H11FN4O3S B274499 4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

Cat. No. B274499
M. Wt: 358.3 g/mol
InChI Key: QHIJCAHVLMRUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as FSTB and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of FSTB involves the inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. FSTB has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
FSTB has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce oxidative stress. FSTB has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using FSTB in lab experiments is its specificity for the NF-κB pathway. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the NF-κB pathway. However, one limitation of using FSTB is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on FSTB. One area of interest is the development of new drugs based on the structure of FSTB. Another area of interest is the study of FSTB in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FSTB and its potential applications in medical research.

Synthesis Methods

The synthesis of FSTB involves a multi-step process that begins with the reaction between 4-aminobenzoic acid and thionyl chloride to form 4-chlorobenzoic acid. This compound is then reacted with sodium azide to form 4-azidobenzoic acid. The final step involves the reaction of 4-azidobenzoic acid with 2-(4-fluorophenyl)-2-oxoethyl mercaptan and sodium ascorbate to form FSTB.

Scientific Research Applications

FSTB has been studied extensively for its potential applications in medical research. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. FSTB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H11FN4O3S

Molecular Weight

358.3 g/mol

IUPAC Name

4-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H11FN4O3S/c17-12-5-1-10(2-6-12)14(22)9-25-16-18-19-20-21(16)13-7-3-11(4-8-13)15(23)24/h1-8H,9H2,(H,23,24)

InChI Key

QHIJCAHVLMRUAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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